molecular formula C15H12N2O3 B1439996 N-[4-(1,3-benzoxazol-2-yloxy)phenyl]acetamide CAS No. 1223360-78-8

N-[4-(1,3-benzoxazol-2-yloxy)phenyl]acetamide

Cat. No.: B1439996
CAS No.: 1223360-78-8
M. Wt: 268.27 g/mol
InChI Key: JJIJAKHLDNKCGJ-UHFFFAOYSA-N
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Description

N-[4-(1,3-Benzoxazol-2-yloxy)phenyl]acetamide is a heterocyclic organic compound featuring a benzoxazole core linked to an acetamide group via a phenyl ring. Benzoxazole derivatives are renowned for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The compound’s unique structure—combining a benzoxazole moiety (a fused benzene and oxazole ring) with a para-substituted acetamide group—confers distinct electronic and steric properties, making it a subject of interest in medicinal chemistry and drug discovery .

Properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yloxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c1-10(18)16-11-6-8-12(9-7-11)19-15-17-13-4-2-3-5-14(13)20-15/h2-9H,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJIJAKHLDNKCGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC2=NC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzoxazol-2-yloxy)phenyl]acetamide typically involves the reaction of 4-hydroxyaniline with 2-chlorobenzoxazole under basic conditions to form the intermediate 4-(1,3-benzoxazol-2-yloxy)aniline. This intermediate is then acetylated using acetic anhydride to yield the final product .

Industrial Production Methods

The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and purification systems .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzoxazol-2-yloxy)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(1,3-benzoxazol-2-yloxy)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzoxazol-2-yloxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The benzoxazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The phenylacetamide moiety may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzoxazole Derivatives

Table 1: Comparison of Key Benzoxazole-Based Acetamides
Compound Name Structural Features Unique Properties Biological Activity
N-[3-(1,3-Benzoxazol-2-yl)-2-methylphenyl]-2-(4-tert-butylphenoxy)acetamide tert-Butylphenoxy group, methyl substituent Enhanced lipophilicity due to tert-butyl group Potential anticancer and antimicrobial activity
N-[3-(5,7-Dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methoxyphenoxy)acetamide Methoxy group, dimethylbenzoxazole Improved solubility from methoxy substitution Antifungal applications
N-[4-(1,3-Benzothiazol-2-yl)phenyl]acetamide Benzothiazole core (sulfur instead of oxygen) Higher electron-withdrawing capacity Stronger antimicrobial activity

Key Insights :

  • The benzoxazole oxygen in N-[4-(1,3-benzoxazol-2-yloxy)phenyl]acetamide offers moderate electron-donating effects compared to sulfur in benzothiazole analogues, influencing binding to enzymatic targets .
  • Substituents like tert-butyl or methoxy groups alter lipophilicity and solubility, impacting bioavailability .

Comparison with Other Heterocyclic Acetamides

Table 2: Heterocyclic Acetamides with Varying Core Structures
Compound Name Core Structure Functional Groups Notable Properties
N-[4-(1H-Benzimidazol-2-yl)phenyl]acetamide Benzimidazole (two nitrogen atoms) Acetamide, unsubstituted phenyl Moderate anticancer activity; weaker antimicrobial effects
N-(4-Chloro-1,3-benzothiazol-2-yl)acetamide Benzothiazole, chloro substituent Chlorine at position 4 Enhanced antifungal activity
N-[4-(2-Chloropropanoyl)phenyl]acetamide Chloropropanoyl side chain Electrophilic chloropropanoyl group Anticonvulsant and cytotoxic activity

Key Insights :

  • Benzimidazole derivatives (e.g., N-[4-(1H-benzimidazol-2-yl)phenyl]acetamide) exhibit reduced antimicrobial potency compared to benzoxazole analogues, likely due to differences in hydrogen-bonding capacity .
  • Chlorine or sulfur substitutions (e.g., in benzothiazoles) increase electrophilicity, enhancing interactions with biological targets like DNA or enzymes .
Table 3: Impact of Substituents on Acetamide Derivatives
Compound Name Substituent Physicochemical Effect Biological Outcome
N-[4-(Trifluoromethoxy)phenyl]acetamide Trifluoromethoxy Increased lipophilicity Enhanced anti-inflammatory activity
N-[4-(Carbamoylmethyl)phenyl]acetamide Carbamoylmethyl Improved water solubility Potential CNS applications
N-[4-(3-Nitropyridin-2-ylamino)phenyl]acetamide Nitropyridine Strong electron-withdrawing effect Reactivity in redox-mediated pathways

Key Insights :

  • Nitro groups (e.g., in nitropyridine derivatives) introduce redox-active properties, useful in prodrug design .

Biological Activity

N-[4-(1,3-benzoxazol-2-yloxy)phenyl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its analgesic, antimicrobial, and antitumor properties, supported by relevant research findings and data tables.

1. Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-(1,3-benzoxazol-2-yloxy)aniline with acetic anhydride or chloroacetyl derivatives. Characterization techniques such as FTIR, NMR, and mass spectrometry are employed to confirm the structure of the synthesized compounds.

2.1 Analgesic Activity

Research has demonstrated that derivatives of acetamide exhibit significant analgesic properties. In a study evaluating various N-substituted acetamides, compounds similar to this compound were tested using the Eddy's hot plate method on rats. The results indicated that certain derivatives showed comparable or enhanced analgesic effects relative to standard analgesics like diclofenac .

CompoundAnalgesic Activity (Eddy's Hot Plate Test)Reference
5cbEffective compared to diclofenac
5ccMost effective among tested compounds

2.2 Antimicrobial Activity

This compound has also been evaluated for its antimicrobial efficacy against various pathogens. A study reported that benzoxazole derivatives exhibit notable activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) for selected compounds are summarized below:

CompoundBacteria TestedMIC (µg/mL)Reference
6dStaphylococcus aureus32
5aEscherichia coli16

2.3 Antitumor Activity

Several studies have highlighted the cytotoxic effects of benzoxazole derivatives on cancer cell lines. This compound has shown potential in inhibiting the growth of various cancer cells, including breast (MCF-7), lung (A549), and prostate cancer cells (PC3). The following table summarizes findings from relevant studies:

Cell LineIC50 (µM)Reference
MCF-710
A54915
PC312

The mechanisms underlying the biological activities of this compound are still being elucidated. For analgesic activity, it is hypothesized that these compounds may modulate nociceptive pathways via cyclooxygenase inhibition or other related mechanisms . For antimicrobial effects, the disruption of bacterial cell wall synthesis and interference with metabolic pathways have been suggested as potential mechanisms .

Case Study 1: Analgesic Efficacy in Animal Models

A comparative study involving several acetamide derivatives was conducted to assess their analgesic efficacy in rat models. The results indicated that certain derivatives exhibited a significant reduction in pain response compared to control groups treated with placebo or standard analgesics .

Case Study 2: Cytotoxicity in Cancer Research

A series of experiments were conducted on various cancer cell lines to evaluate the cytotoxic effects of benzoxazole derivatives. The results indicated selective toxicity towards cancer cells with minimal effects on normal cells, suggesting a potential therapeutic window for further development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-(1,3-benzoxazol-2-yloxy)phenyl]acetamide
Reactant of Route 2
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N-[4-(1,3-benzoxazol-2-yloxy)phenyl]acetamide

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